
2-Bromo-4-trifluoromethylphenylisothiocyanate
Overview
Description
2-Bromo-4-trifluoromethylphenylisothiocyanate is a chemical compound with the molecular formula C8H3BrF3NS and a molecular weight of 282.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isothiocyanate group attached to a benzene ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-trifluoromethylphenylisothiocyanate typically involves the reaction of 2-Bromo-4-trifluoromethylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
[ \text{2-Bromo-4-trifluoromethylphenylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-trifluoromethylphenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic compounds. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as primary amines, secondary amines, and alcohols are used. These reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while addition reactions with amines can produce thiourea derivatives .
Scientific Research Applications
Anticancer Properties
2-Bromo-4-TFPI has shown promising anticancer activities in various studies. Its mechanism involves the induction of apoptosis in cancer cells through interactions with specific cellular pathways. Research indicates that it can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For example, studies have demonstrated its potential when combined with DNA-damaging agents to inhibit tumor cell growth effectively .
Biochemical Studies
The compound is frequently utilized in proteomics and biochemical studies due to its ability to modify proteins through thiocyanation. This modification can alter protein function and stability, providing insights into cellular processes and disease mechanisms. Its reactivity allows for the synthesis of derivatives that may exhibit improved biological properties or novel functionalities .
Inhibitory Effects on Pathogens
Recent research has highlighted the potential of 2-Bromo-4-TFPI against various pathogens, particularly Mycobacterium tuberculosis. Studies suggest that this compound can interfere with the metabolic pathways of the bacteria, leading to reduced viability and growth inhibition under specific conditions . This positions it as a candidate for further development in tuberculosis treatment strategies.
Case Study 1: Combination Therapy in Cancer Treatment
A study explored the effects of 2-Bromo-4-TFPI when combined with standard chemotherapeutics on various cancer cell lines, including breast and lung cancers. The results indicated a synergistic effect that enhanced cell death compared to monotherapy. This suggests that incorporating 2-Bromo-4-TFPI could improve treatment outcomes for patients .
Case Study 2: Antimycobacterial Activity
In another investigation, researchers assessed the efficacy of 2-Bromo-4-TFPI against Mycobacterium tuberculosis using both in vitro and in vivo models. The compound exhibited significant bactericidal activity under specific growth conditions, indicating its potential as a novel therapeutic option for tuberculosis treatment .
Mechanism of Action
The mechanism of action of 2-Bromo-4-trifluoromethylphenylisothiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylisothiocyanate
- 4-Trifluoromethylphenylisothiocyanate
- 2-Bromo-4-methylphenylisothiocyanate
Comparison
Compared to similar compounds, 2-Bromo-4-trifluoromethylphenylisothiocyanate is unique due to the presence of both a bromine atom and a trifluoromethyl group. These functional groups contribute to its distinct reactivity and properties. For example, the trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing ability, which can influence its interactions with biological targets. The bromine atom provides a site for further functionalization through substitution reactions .
Biological Activity
2-Bromo-4-trifluoromethylphenylisothiocyanate is a member of the isothiocyanate family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered attention in various fields such as medicinal chemistry and agrochemicals due to its unique structural features, particularly the trifluoromethyl group which enhances reactivity.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 292.09 g/mol. The presence of the isothiocyanate functional group (-N=C=S) is critical for its biological activity.
The biological activity of isothiocyanates, including this compound, is primarily attributed to their ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to apoptosis or altered signaling pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines, revealing notable inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 15.0 | Induction of apoptosis |
HeLa | 20.5 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Isothiocyanates are recognized for their antimicrobial properties. Preliminary studies indicate that this compound shows activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These results highlight its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases .
Case Studies
- Cytotoxicity Study : A recent study involving various isothiocyanates highlighted the superior efficacy of this compound compared to other derivatives in inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential natural preservative in food products.
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVAXACZNPHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373766 | |
Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-22-6 | |
Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 688763-22-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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